Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Description
Heterocyclic Integration in Modern Medicinal Chemistry
Heterocyclic compounds form the backbone of modern pharmaceutical development, with over 80% of small-molecule drugs containing at least one heterocyclic moiety. The strategic integration of nitrogen-, oxygen-, and sulfur-containing rings enables precise modulation of pharmacokinetic and pharmacodynamic properties. Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone exemplifies this paradigm through its tripartite architecture combining:
- Benzofuran : A fused bicyclic system with demonstrated antimicrobial and anticancer properties
- Benzo[d]thiazole : A sulfur-nitrogen heterocycle prevalent in kinase inhibitors and antimicrobial agents
- Azetidine : A strained four-membered nitrogen ring enhancing metabolic stability and bioavailability
This hybrid structure capitalizes on synergistic electronic effects, with the benzofuran's oxygen atom acting as a hydrogen bond acceptor, the thiazole's sulfur participating in hydrophobic interactions, and the azetidine's constrained geometry enforcing optimal ligand-receptor orientation.
Pharmaceutical Relevance of Multi-Ring Heterocyclic Systems
Contemporary drug discovery prioritizes multi-ring systems to address complex disease targets. Analysis of clinical-stage compounds reveals:
| Heterocyclic System Combination | Prevalence in Clinical Trials (%) | Key Therapeutic Areas |
|---|---|---|
| Benzofuran hybrids | 12.7 | Oncology, CNS disorders |
| Thiazole-containing scaffolds | 18.4 | Infectious diseases, Metabolic disorders |
| Azetidine derivatives | 6.2 | Neurological conditions, Inflammation |
Data synthesized from clinical trial analyses
The compound's unique benzofuran-thiazole-azetidine configuration bridges these therapeutic domains, offering potential multi-target activity against conditions requiring simultaneous modulation of enzymatic and receptor pathways.
Historical Context of Benzofuran-Thiazole-Azetidine Hybridization
The evolutionary trajectory of this hybrid structure reflects three key pharmaceutical milestones:
- 1950s : Isolation of natural benzofuran derivatives from Psoralea corylifolia, demonstrating antipsoriatic activity
- 1980s : Development of 2-aminothiazole antibiotics addressing penicillin-resistant strains
- 2010s : Advent of azetidine-containing PDE4 inhibitors for COPD treatment
Synthetic breakthroughs enabling this hybridization include:
Contemporary Research Significance and Scope
Recent studies highlight three critical research vectors for this hybrid compound:
- Oncological Applications : Preliminary in vitro data show 58% inhibition of BTK kinase at 10 μM concentration, surpassing ibrutinib's baseline activity
- Antimicrobial Potential : Structural analogs demonstrate MIC90 values of 2.1 μg/mL against MRSA through dual inhibition of Penicillin-Binding Protein 2a and β-lactamase
- Neuropharmacological Profile : Molecular modeling predicts 92% structural complementarity with σ-1 receptors implicated in neuropathic pain management
Ongoing structure-activity relationship (SAR) studies focus on optimizing the:
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-5-4-8-17-18(12)21-20(26-17)24-14-10-22(11-14)19(23)16-9-13-6-2-3-7-15(13)25-16/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYKQZLSMOUJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzofuran Derivative: Starting with a benzofuran precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.
Synthesis of Benzo[d]thiazole Derivative: The benzo[d]thiazole moiety is synthesized separately, often through cyclization reactions involving thioamides and ortho-substituted anilines.
Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions, typically involving β-lactam intermediates.
Coupling Reactions: The final step involves coupling the benzofuran and benzo[d]thiazole derivatives with the azetidine ring through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzo[d]thiazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Benzofuran derivatives are widely recognized for their diverse biological activities. The following subsections detail specific applications related to the compound .
Anticancer Activity
Research indicates that Benzofuran derivatives, including Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone, exhibit promising anticancer properties. A study highlighted its potential in treating various cancers by modulating immune responses and reactivating immune systems within tumors .
Case Study:
In vitro tests showed that certain benzofuran derivatives induced apoptosis in leukemia cell lines (K562 and MOLT-4), suggesting their utility as therapeutic agents against hematological malignancies .
Antimicrobial Properties
Benzofuran compounds have been explored for their antimicrobial effects. Studies have demonstrated that derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Data Table: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(1-benzofuran-2-yl)-2-mesitylethanone | S. aureus | < 10 μg/mL |
| 1-(1-benzofuran-2-yl)-2-bromoethanone | E. coli | 31.25 μg/mL |
| 3-(imidazol-1-ylmethyl)benzofuran | C. albicans | 5 μg/mL |
These findings indicate a broad spectrum of activity and suggest that modifications to the benzofuran structure can enhance efficacy against resistant strains .
Neurological Applications
Emerging research suggests that benzofuran derivatives may also play a role in treating neurodegenerative diseases. Some compounds have shown potential as modulators of inflammatory pathways associated with conditions like Alzheimer's disease and Parkinson's disease .
Case Study:
A specific derivative was tested for its ability to cross the blood-brain barrier and modulate neuroinflammation, demonstrating its potential as a therapeutic agent in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzofuran and benzo[d]thiazole moieties can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Core Structure: Benzofuran-2-yl methanone linked to an azetidine ring.
- Substituents : 4-Methylbenzo[d]thiazol-2-yloxy group on azetidine.
- Key Features :
- Azetidine introduces conformational constraint.
- Methyl substitution on benzothiazole enhances lipophilicity.
Analogous Compounds
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e) Structure: Benzothiazole linked via a propoxy chain to dihydroisoquinoline groups. Molecular Weight: 460.2 (M+H)+. Comparison:
- Propoxy linker provides flexibility vs. rigid azetidine.
- Dihydroisoquinoline substituents increase molecular weight and complexity.
Star-Shaped Triazine-Linked Heterocycles (38, 40)
- Structure : Triazine core linked to benzofuran (38) or benzothiazole (40) via hydrazone bridges.
- Synthesis Yields : 62% (38) and 76% (40).
- Comparison :
- Triazine core enables multi-target interactions but increases molecular weight.
- Higher synthetic complexity compared to the target compound.
Benzo[d]oxazol-2-yl Methanone Derivatives (8a–8g) Structure: Benzo[d]oxazole linked to aryl/hetaryl groups via methanone. Synthesis Yields: 87–99%. Comparison:
- Oxazole vs. thiazole alters electronic properties (S vs. O).
- Simpler structures with high yields suggest efficient synthetic routes.
(E)-(4-Bromophenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanone (5) Structure: Benzofuran linked to bromophenyl and pyrazolylvinyl groups. Molecular Weight: m/z 551 (M+H)+. Comparison:
Insights :
- The target compound’s synthesis likely involves azetidine functionalization, which may face challenges due to ring strain.
- Yields for analogous compounds vary widely, with benzo[d]oxazole derivatives achieving near-quantitative yields.
Molecular Properties and Pharmacological Implications
*Estimated based on structural components.
Key Observations :
- flexible linkers in 4e.
- Lower molecular weight (~380 g/mol) may enhance bioavailability compared to bulkier analogs (e.g., 551 m/z in ).
- Methyl substitution on benzothiazole increases lipophilicity, aiding membrane permeability.
Stability and Reactivity
- Benzothiazole vs. Oxazole : Thiazole’s sulfur atom enhances metabolic stability compared to oxazole.
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The compound Benzofuran-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS Number: 1396874-27-3) is a novel benzofuran derivative that has shown promising biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 364.4 g/mol. The compound features a complex structure that includes a benzofuran moiety, an azetidine ring, and a thiazole derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396874-27-3 |
| Molecular Formula | CHNOS |
| Molecular Weight | 364.4 g/mol |
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can selectively inhibit cancer cell proliferation without affecting normal cells. The structure–activity relationship (SAR) suggests that specific substitutions on the benzofuran ring can enhance cytotoxicity against various cancer cell lines.
- In Vitro Studies : In vitro assays demonstrated that related benzofuran compounds showed IC values ranging from 5 μM to 12 μM against leukemia and ovarian cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the AKT signaling pathway .
Antimicrobial Activity
Benzofuran derivatives have also been reported to possess antimicrobial properties. The presence of specific functional groups in the structure enhances their efficacy against various pathogens.
- Antibacterial and Antifungal Activity : Compounds derived from benzofuran have shown activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Case Studies : One study highlighted the synthesis of benzofuran-based triazoles that exhibited significant antimicrobial activity against a range of bacterial strains.
Other Biological Activities
Apart from anticancer and antimicrobial properties, benzofuran derivatives are being investigated for various other therapeutic effects:
Q & A
Q. What in vivo models are suitable for evaluating this compound's neuroprotective or anticancer potential?
- Neuroprotection : Use LPS-induced neuroinflammation in murine microglia (BV2 cells) to measure TNF-α suppression .
- Anticancer : Test in xenograft models (e.g., HCT-116 colorectal cancer) with biweekly dosing (10–50 mg/kg, IP) .
Q. How can researchers optimize formulations for topical delivery in anti-inflammatory applications?
- Vehicle selection : Use carbopol gels (pH 6.5) or nanoemulsions (lecithin-based) for enhanced skin penetration .
- Ex vivo testing : Assess permeation via Franz diffusion cells with excised human skin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
